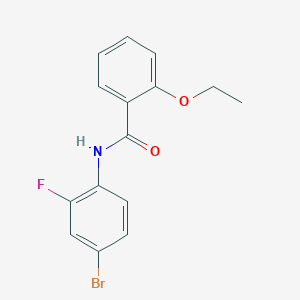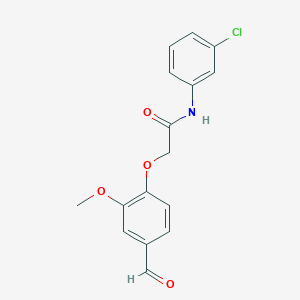
N'-(4-bromo-2-methylphenyl)-N,N-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-bromo-2-methylphenyl)-N,N-dimethylsulfamide (also known as BMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMS is a sulfamide-based compound that has been synthesized through a series of reactions.
Wissenschaftliche Forschungsanwendungen
BMS has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, BMS has been investigated for its anticancer properties. Studies have shown that BMS can induce cell death in cancer cells by inhibiting the activity of certain enzymes. BMS has also been studied for its potential as an antibacterial and antifungal agent. In addition, BMS has been investigated for its potential application in the field of materials science, specifically as a precursor for the synthesis of metal sulfide nanoparticles.
Wirkmechanismus
The mechanism of action of BMS is not fully understood. However, studies have suggested that BMS can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Inhibition of these enzymes can lead to cell death in cancer cells and may also contribute to the antibacterial and antifungal properties of BMS.
Biochemical and Physiological Effects:
BMS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BMS can induce cell death in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of certain enzymes. In vivo studies have shown that BMS can reduce tumor growth in mice. However, the physiological effects of BMS in humans are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
BMS has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. BMS is also relatively inexpensive compared to other compounds with similar properties. However, BMS has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of BMS is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of BMS. One area of research is the development of BMS-based drugs for the treatment of cancer and other diseases. Another area of research is the synthesis of BMS-derived metal sulfide nanoparticles for use in materials science. Further studies are needed to fully understand the mechanism of action of BMS and its physiological effects in humans. In addition, studies are needed to optimize the synthesis of BMS and to develop new methods for working with this compound in lab experiments.
Conclusion:
In conclusion, N'-(4-bromo-2-methylphenyl)-N,N-dimethylsulfamide (BMS) is a sulfamide-based compound that has potential applications in various fields, including medicinal chemistry and materials science. BMS has been shown to have anticancer, antibacterial, and antifungal properties, and can inhibit the activity of certain enzymes. BMS has several advantages for lab experiments, including ease of synthesis and stability under normal laboratory conditions. However, BMS has some limitations, including low solubility in water and a lack of understanding of its mechanism of action. Further studies are needed to fully understand the potential applications of BMS and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of BMS involves a series of reactions that result in the formation of the final product. The starting materials include 4-bromo-2-methylphenol and N,N-dimethylsulfamide. The synthesis proceeds through several steps, including the reaction of 4-bromo-2-methylphenol with thionyl chloride to form 4-bromo-2-methylphenyl chloride. The resulting compound is then reacted with N,N-dimethylsulfamide to form BMS.
Eigenschaften
IUPAC Name |
4-bromo-1-(dimethylsulfamoylamino)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-7-6-8(10)4-5-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJQBPGJAJJNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)

methanone](/img/structure/B5864672.png)
![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,3-diphenylacrylamide](/img/structure/B5864690.png)
![methyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5864696.png)

![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B5864724.png)
![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)
